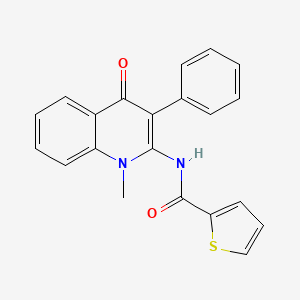
N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with structures similar to the one you mentioned often contain heterocyclic moieties, which are cyclic compounds with at least one atom that is not carbon in the ring . These compounds are of great interest in medicinal chemistry due to their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of such compounds often involves the formation of heterocyclic rings, which can be achieved through various synthetic routes . The specific synthesis process would depend on the exact structure of the compound.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the functional groups present in the molecule. For instance, compounds containing imidazole rings are known to exhibit a wide range of biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental and computational methods. These properties include things like solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Compounds similar to F3225-6545 have been studied for their antiviral properties. Indole derivatives, which share structural similarities with quinoline compounds, have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that F3225-6545 could potentially be explored for its efficacy against RNA and DNA viruses, contributing to the development of new antiviral medications.
Anti-inflammatory Properties
The anti-inflammatory potential of indole and quinoline derivatives has been well-documented. These compounds can bind with high affinity to multiple receptors, which can be beneficial in treating inflammatory conditions . F3225-6545 may offer a new avenue for the synthesis of anti-inflammatory agents.
Anticancer Applications
Quinolone derivatives have been reported to possess anticancer activities. The structural framework of F3225-6545 could be utilized to develop novel anticancer agents, especially considering the importance of quinolone scaffolds in medicinal chemistry . Research into the compound’s interaction with cancer cell lines could yield promising therapeutic strategies.
Antibacterial Potential
The quinolone core of F3225-6545 is a privileged scaffold in medicinal chemistry, with many derivatives serving as potent antibacterial agents . Investigating F3225-6545 for its antibacterial properties could lead to the development of new antibiotics, particularly in an era of increasing antibiotic resistance.
Antitubercular Activity
Quinolone-3-carboxamides, a category to which F3225-6545 belongs, have been explored for their antitubercular properties . Given the ongoing challenge of tuberculosis worldwide, F3225-6545 could be a candidate for the development of new antitubercular drugs.
Antidiabetic Effects
Indole derivatives have shown promise in antidiabetic applications. By influencing various biological pathways, these compounds can play a role in managing diabetes . F3225-6545 could be studied for its potential effects on blood sugar regulation and insulin sensitivity.
Antimalarial Properties
The fight against malaria could benefit from the pharmacological activity of quinoline derivatives. F3225-6545, with its quinoline backbone, may have the potential to inhibit the life cycle of Plasmodium species, the parasites responsible for malaria .
Neuroprotective Effects
Indole and quinoline compounds have been associated with neuroprotective effects, which could be valuable in treating neurodegenerative diseases . F3225-6545 might be researched for its ability to protect neuronal cells and enhance cognitive functions.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-23-16-11-6-5-10-15(16)19(24)18(14-8-3-2-4-9-14)20(23)22-21(25)17-12-7-13-26-17/h2-13H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOALEZXMURCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

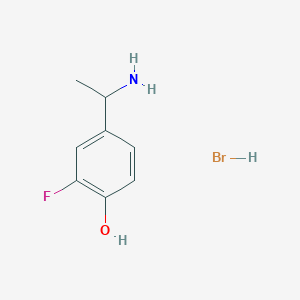
![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2851064.png)
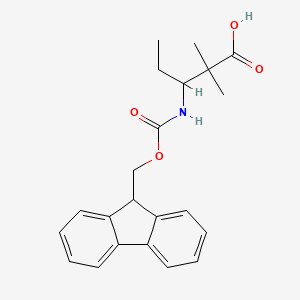
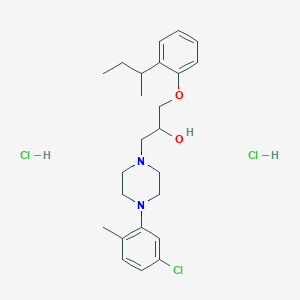

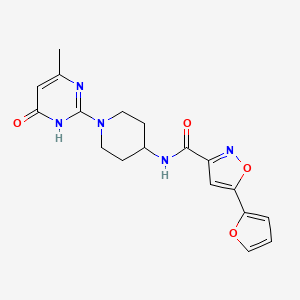
![6-Bromo-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-3-carboxamide](/img/structure/B2851075.png)
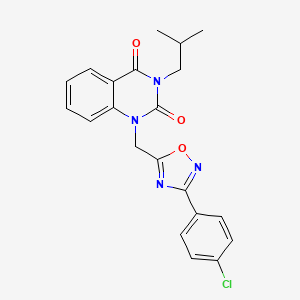
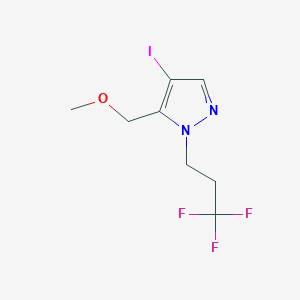
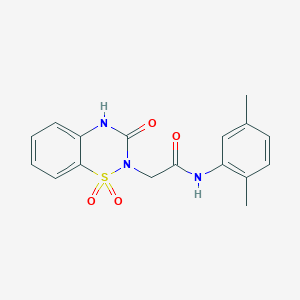
![N-(furan-2-ylmethyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2851080.png)
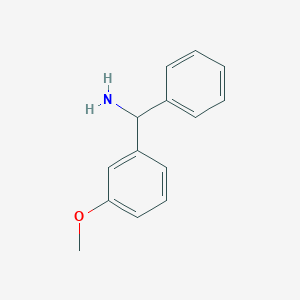
![2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2851082.png)
